Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate
Overview
Description
“Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate” is a chemical compound with the molecular formula C9H14N4O2S2. It is related to the thiazole group of compounds, which have been found to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular weight of the compound is 274.4 g/mol.Scientific Research Applications
Degradation and Impurity Identification
Research has explored the degradation behavior of famotidine under basic conditions, leading to the identification of a previously unknown degradation product. The hydrolysis in ammonia resulted in separation of impurities listed in the British Pharmacopoeia, further decomposing into [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid and a novel product. This discovery highlights the compound's potential for further analytical and pharmaceutical research, offering insights into the stability and degradation pathways of related substances (Singh et al., 2002).
Synthesis of Novel Compounds
The synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide demonstrates the versatility of the chemical structure for creating new molecules with potential biological activities. These novel compounds, derived through a multi-step synthesis involving mercaptoacetic acid and 2-mercaptopropionic acid, underscore the scaffold's utility in medicinal chemistry for designing new therapeutic agents (Rahman et al., 2005).
Future Directions
Thiazole derivatives, including “Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate”, may continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new compounds with this scaffold, with the aim of achieving these biological effects with fewer side effects .
Mechanism of Action
Target of Action
Famotidine Impurity J [EP], also known as Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate or UNII-CE161F8RV7, is a derivative of Famotidine . Famotidine is a histamine H2 receptor antagonist . The primary target of this compound is the H2 receptor , which plays a crucial role in the regulation of gastric acid secretion .
Mode of Action
Famotidine Impurity J [EP] likely shares a similar mode of action with Famotidine. It works by competitively inhibiting the H2 receptor, thereby reducing gastric acid secretion . This compound is highly selective for the H2 receptor .
Biochemical Pathways
The inhibition of the H2 receptor by Famotidine Impurity J [EP] affects the biochemical pathway of gastric acid production. By blocking the H2 receptor, this compound prevents the binding of histamine, a key regulator of gastric acid secretion . This results in a decrease in gastric acid production and secretion .
Pharmacokinetics
The onset of action is within one hour, and the peak effect is reached within 1-3 hours .
Result of Action
The primary result of the action of Famotidine Impurity J [EP] is the reduction of gastric acid secretion. This can help in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Properties
IUPAC Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11/h5H,2-4H2,1H3,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNICMKLBBRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227645 | |
Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76824-14-1 | |
Record name | Famotidine impurity J [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFANYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE161F8RV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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